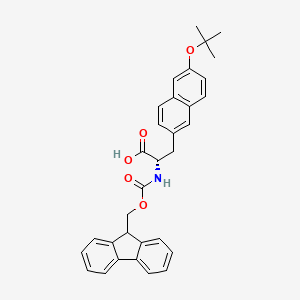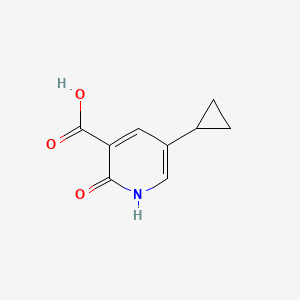![molecular formula C7H10N2O B13331629 (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B13331629.png)
(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the class of isoxazoles fused with pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Hantzsch pyridine synthesis is a well-known method that can be adapted for the preparation of this compound . This method involves the condensation of an aldehyde with a β-keto ester and a nitrogen donor, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine ring.
科学研究应用
(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved may include modulation of signal transduction processes and alteration of cellular metabolic activities.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine include:
Pyridine: A basic nitrogen heterocycle with similar structural features.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Piperidine: Another nitrogen heterocycle with a saturated ring structure.
Uniqueness
What sets this compound apart is its fused isoxazole-pyridine structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
(6S)-6-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7-6(3-8-5)4-10-9-7/h4-5,8H,2-3H2,1H3/t5-/m0/s1 |
InChI 键 |
NVXZHVDHEPYIDO-YFKPBYRVSA-N |
手性 SMILES |
C[C@H]1CC2=NOC=C2CN1 |
规范 SMILES |
CC1CC2=NOC=C2CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Bicyclo[3.1.0]hexan-3-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13331546.png)


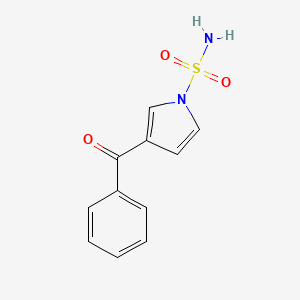

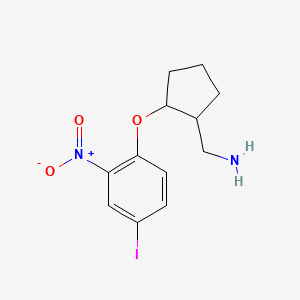
![1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine](/img/structure/B13331575.png)
![3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13331583.png)

![tert-Butyl 7-(ethylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331592.png)
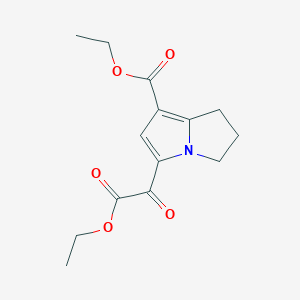
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrazin-2-yl)propanoicacid](/img/structure/B13331632.png)
